Cas no 20460-41-7 ((7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one)
![(7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one structure](https://pt.kuujia.com/scimg/cas/20460-41-7x500.png)
20460-41-7 structure
Nome do Produto:(7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one
(7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one Propriedades químicas e físicas
Nomes e Identificadores
-
- (7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one
- (all-xi)-tuberostemonine (mp: 162o)
- 2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(all-xi)-stenine
- 8-Aethyl-11-methyl-2-(4-methyl-5-oxo-tetrahydro-[2]furyl)-dodecahydro-azepino[3,2,1-h,i]furo[3,2-e]indol-10-on,-Stereoisomeres(?) vom F: 162grad, Stemonin
- 8-ethyl-11-methyl-2-(4-methyl-5-oxo-tetrahydro-[2]furyl)-dodecahydro-azepino[3,2,1-h,i]furo[3,2-e]indol-10-one,-stereoisomer(ic)(?) of mp: 162 degree , stemonine
- Isotuberostemonine
- stemonine
- Tuberostemonin
- (7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-aze
- (8ξ,9ξ,10ξ,11ξ,12ξ,13ξ,14ξ)-2-(Tetrahydro-4-methyl-5-oxofuran-2-yl)stenine
- FT-0777481
- DTXSID60988496
- AKOS015897161
- LS-14968
- 8-Ethyl-11-methyl-2-(4-methyl-5-oxooxolan-2-yl)dodecahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(2H)-one
- NSC-366235
- NSC366235
-
- Inchi: InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3
- Chave InChI: GYOGHROCTSEKDY-UHFFFAOYSA-N
- SMILES: CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C
Propriedades Computadas
- Massa Exacta: 375.24095853g/mol
- Massa monoisotópica: 375.24095853g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 27
- Contagem de Ligações Rotativas: 2
- Complexidade: 636
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 10
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 55.8Ų
- XLogP3: 3.9
(7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one Literatura Relacionada
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Jacques Goulpeau,Barbara Lonetti,Daniel Trouchet,Armand Ajdari,Patrick Tabeling Lab Chip, 2007,7, 1154-1161
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
20460-41-7 ((7aXi)-8xi-ethyl-11xi-methyl-2xi-((2Xi)-4xi-methyl-5-oxo-tetrahydro-furan-2r-yl)-(7ar,8axi,11axi,11bxi,11cxi)-dodecahydro-azepino[3,2,1-hi]furo[3,2-e]indol-10-one) Produtos relacionados
- 2093464-84-5(2-(difluoromethoxy)-1-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-one)
- 581065-97-6(SPDP-PEG4-acid)
- 2171707-24-5(3-(2-butanamidoethyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1806849-91-1(5-Cyano-2-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-acetonitrile)
- 1821756-24-4((2R,3S)-2-methylpyrrolidine-3-carboxylic acid)
- 1859517-04-6(2,2-Difluoro-2-(quinolin-4-yl)acetic acid)
- 1261804-11-8(2,3,5,6-Tetrafluoro-4-(2-(Trifluoromethyl)phenyl)pyridine)
- 339089-18-8(N-(2,4-dimethylphenyl)-N'-2-(4-fluorophenyl)ethylethanediamide)
- 2171919-41-6(6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-6-azaspiro3.4octane-8-carboxylic acid)
- 1424606-22-3(2,6-dichloro-N-({4-[(2-oxo-1,2-dihydropyridin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide)
Fornecedores recomendados
Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Shanghai Xinsi New Materials Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Hubei Changfu Chemical Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
CN Fornecedor
Reagente

Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
